molecular formula C16H20N2O4S B2609000 N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1206996-17-9

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2609000
CAS No.: 1206996-17-9
M. Wt: 336.41
InChI Key: LBAMHQSFIDYIKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2,5-dimethylfuran-3-carboxamide: is a complex organic compound that features a thiazolidine-2,4-dione moiety, a cyclohexyl group, and a furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2,5-dimethylfuran-3-carboxamide typically involves multiple steps. One common method includes the reaction of thiazolidine-2,4-dione with cyclohexylamine to form an intermediate, which is then reacted with 2,5-dimethylfuran-3-carboxylic acid under appropriate conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods can vary depending on the scale and desired purity of the product .

Chemical Reactions Analysis

Types of Reactions: N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2,5-dimethylfuran-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its anticancer activity, particularly against various cancer cell lines.

Mechanism of Action

The mechanism of action of N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors involved in cancer cell proliferation or microbial growth. The thiazolidine-2,4-dione moiety is known to interact with peroxisome proliferator-activated receptors (PPARs), which play a role in regulating gene expression related to metabolism and inflammation .

Comparison with Similar Compounds

Uniqueness: N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2,5-dimethylfuran-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-9-7-11(10(2)22-9)15(20)17-12-5-3-4-6-13(12)18-14(19)8-23-16(18)21/h7,12-13H,3-6,8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAMHQSFIDYIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2CCCCC2N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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